molecular formula C20H11Cl4N3OS B7730778 MFCD02979392

MFCD02979392

Cat. No.: B7730778
M. Wt: 483.2 g/mol
InChI Key: XVMFIYFUQBAEDY-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD02979392 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The preparation of MFCD02979392 involves several synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form, which is prepared through a simple and easy-to-implement process suitable for industrial large-scale production . This method ensures good solubility and stability of the compound, facilitating its preparation and storage.

Scientific Research Applications

MFCD02979392 has a wide range of scientific research applications. In chemistry, it is used to study catalytic reactions and molecular configurations. In biology, it plays a role in understanding molecular targets and pathways. In medicine, it is used to develop pharmaceutical compositions with good solubility and stability . In industry, it is employed in the preparation of various chemical products and materials.

Mechanism of Action

The mechanism of action of MFCD02979392 involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

MFCD02979392 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include those with triazolo ring structures and methanesulfonate crystal forms . These compounds share some common features but also exhibit unique characteristics that make this compound distinct in its applications and effects.

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dichlorophenyl)-N-[5-[(3,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl4N3OS/c21-14-3-2-12(17(23)8-14)7-13(9-25)19(28)27-20-26-10-15(29-20)5-11-1-4-16(22)18(24)6-11/h1-4,6-8,10H,5H2,(H,26,27,28)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMFIYFUQBAEDY-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CC2=CN=C(S2)NC(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C#N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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